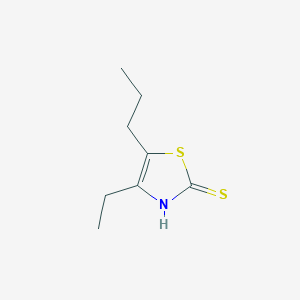
4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea or thioamides. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Catalysts: Acidic or basic catalysts
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactors, high-throughput screening for optimal conditions, and the use of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-5-propyl-1,3-thiazole-2(3H)-thione
- 4-Ethyl-5-butyl-1,3-thiazole-2(3H)-thione
- 4-Ethyl-5-propyl-1,3-oxazole-2(3H)-thione
Uniqueness
4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione may exhibit unique properties compared to similar compounds due to the specific arrangement of its substituents
Propiedades
Número CAS |
92636-72-1 |
|---|---|
Fórmula molecular |
C8H13NS2 |
Peso molecular |
187.3 g/mol |
Nombre IUPAC |
4-ethyl-5-propyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C8H13NS2/c1-3-5-7-6(4-2)9-8(10)11-7/h3-5H2,1-2H3,(H,9,10) |
Clave InChI |
VRMCTLYCXUEJBK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(NC(=S)S1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


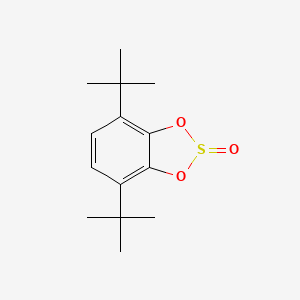
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)
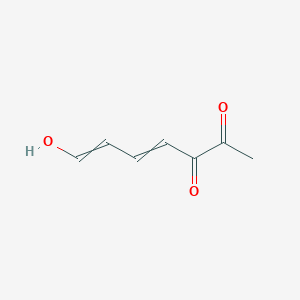
![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)
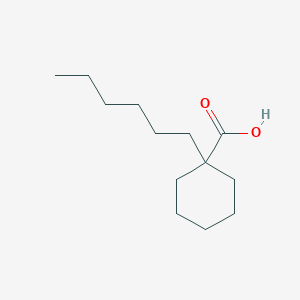
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
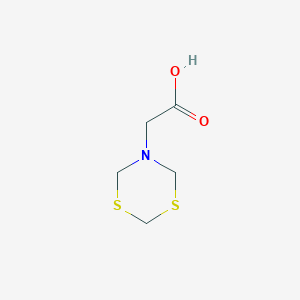
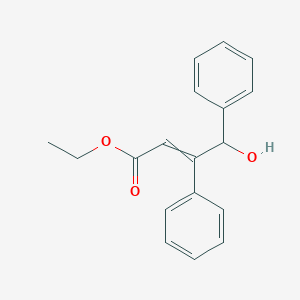
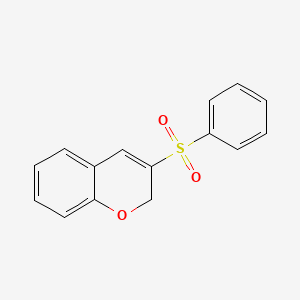
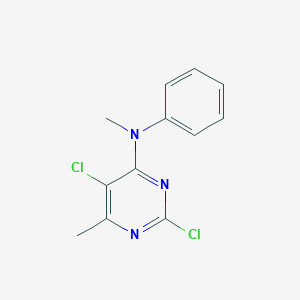
![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
